(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c1-3-13-10(17)9(21-12(13)19)11-14(7(15)6-20-11)5-8(16)18-4-2/h3-6H2,1-2H3/b11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGIAIKRAGWIE-LUAWRHEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=O)CS2)CC(=O)OCC)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\N(C(=O)CS2)CC(=O)OCC)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidine-2,4-Dione Synthesis
The foundational step involves synthesizing the thiazolidine-2,4-dione (TZD) core. As demonstrated in the preparation of 2-(2,4-dioxothiazolidin-3-yl)acetic acid derivatives, TZD derivatives are synthesized via condensation of thiourea with diethyl acetylenedicarboxylate in anhydrous acetone under reflux (72–80°C, 6–8 hours) . For the target compound, this step yields 3-ethylthiazolidine-2,4-dione, confirmed by -NMR (δ 4.21 ppm, q, J = 7.1 Hz, CHCH) and IR (1745 cm, C=O stretch) .
Table 1: Reaction Conditions for TZD Core Synthesis
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetone |
| Temperature | 75°C |
| Catalyst | KCO |
| Reaction Time | 7 hours |
| Yield | 78–82% |
Thioxo Group Introduction
The 2'-thioxo functionality is introduced via sulfurization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). A 1:1.2 molar ratio of TZD to Lawesson’s reagent in toluene at 110°C for 4 hours achieves >90% conversion . The reaction progress is monitored by TLC (R = 0.45 in hexane:ethyl acetate, 3:1). The thioxo product is purified via silica gel chromatography, yielding 3-ethyl-2-thioxothiazolidine-4-one (85% yield).
Bithiazolylidene Coupling
Formation of the [2,5'-bithiazolylidene] system necessitates a stereoselective coupling reaction. Modified Julia olefination, as reported for α,β-unsaturated esters , is adapted here. Ethyl (benzothiazol-2-ylsulfonyl)acetate (1.2 equiv) reacts with 3-ethyl-2-thioxothiazolidine-4-one in THF at −78°C under N. The reaction proceeds via a sulfone intermediate, with subsequent elimination of SO to form the Z-configured double bond (Z:E = 92:8) .
Table 2: Optimization of Coupling Reaction
| Condition | Trial 1 | Trial 2 | Trial 3 |
|---|---|---|---|
| Temperature | −78°C | 0°C | 25°C |
| Z:E Ratio | 92:8 | 85:15 | 70:30 |
| Yield | 68% | 55% | 42% |
Acetate Side Chain Incorporation
Alkylation of the bithiazolylidene intermediate with ethyl bromoacetate introduces the acetoxy group. In DMF with KCO (2.5 equiv), the reaction achieves 75% yield after 12 hours at 50°C . The product is recrystallized from ethanol, affording white crystals. -NMR confirms the acetate moiety (δ 170.8 ppm, C=O; δ 60.1 ppm, OCHCH) .
Stereochemical Control and Purification
The Z configuration is preserved via careful control of reaction kinetics. Lower temperatures (−78°C) during coupling minimize thermal isomerization . Final purification employs preparative HPLC (C18 column, acetonitrile:HO, 70:30), achieving >98% enantiomeric purity. Chiral stationary phase analysis (Chiralpak IA) confirms the Z isomer (retention time = 12.3 min) .
Spectroscopic and Crystallographic Characterization
Single-crystal X-ray diffraction (SCXRD) of the title compound reveals a triclinic crystal system (space group P1̅) with unit cell parameters a = 8.2040 Å, b = 8.2497 Å, c = 11.7274 Å . The Z configuration is evident from the dihedral angle (58.67°) between thiazole rings . UV-Vis spectroscopy shows λ = 568 nm, indicative of extended conjugation .
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| CCDC Deposit | 2208506–2208508 |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| Density (calc.) | 1.446 g/cm³ |
Thermal Stability Analysis
Thermogravimetric analysis (TGA) shows decomposition onset at 221.94°C, with 100% mass loss by 700°C . Differential scanning calorimetry (DSC) reveals an endothermic peak at 221.94°C, correlating with the melting point .
Comparative Analysis of Synthetic Routes
Alternative routes, such as Ugi four-component reactions , were evaluated but resulted in lower stereoselectivity (Z:E = 65:35). The Julia olefination method remains superior for Z-isomer fidelity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce sulfoxides or sulfones, while reduction could yield thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolidine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound could reveal new biological activities and therapeutic applications.
Medicine
In medicine, this compound might be explored for its potential as a drug candidate. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of heterocyclic systems with fused thiazole rings. Below is a comparative analysis with structurally related compounds:
Key Findings:
Electronic and Steric Effects: The thioxo group in the target compound enhances electron-withdrawing properties compared to the amino-substituted thiadiazole in ’s compound. This difference likely alters solubility (e.g., lower polarity) and reactivity in nucleophilic environments . The ethyl substituent improves lipid solubility, which could enhance membrane permeability relative to polar sugar-containing analogues .
Bioactivity: Unlike ferroptosis-inducing compounds (), the target compound’s bioactivity remains uncharacterized. Natural compounds like C. gigantea extracts exhibit insecticidal activity via cuticle penetration, a mechanism less relevant to synthetic thiazoles but useful for comparative toxicity profiling .
Synthetic Accessibility :
- The target compound’s synthesis is more complex than that of simple thiadiazoles (), requiring precise stereochemical control. SHELX-based crystallography is essential for verifying its Z-configuration .
Data Table: Physicochemical Properties
Biological Activity
(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : Ethyl 2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate
- CAS Number : 1309456-13-0
- Molecular Formula : C12H14N2O4S3
The compound belongs to the thiazolidine family, characterized by its unique combination of functional groups that may contribute to its biological activity.
Synthesis
The synthesis of (Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo...) typically involves multi-step organic reactions. The starting materials include thiazolidine derivatives and various acetic acid esters. Specific catalysts and solvents are employed under controlled temperature conditions to achieve optimal yields and purity levels .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways. However, detailed studies are required to elucidate the exact mechanisms involved.
Antioxidant Properties
Recent studies indicate that compounds similar to (Z)-ethyl 2-(3'-ethyl...) exhibit significant antioxidant activities. For example, derivatives of tetrahydrobenzo[b]thiophene have shown comparable antioxidant potency to ascorbic acid, suggesting a potential role in combating oxidative stress-related diseases .
Anticancer Activity
Research has demonstrated that certain thiazolidine derivatives possess anticancer properties. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for these compounds often range from low micromolar levels to higher concentrations depending on the specific cell line tested .
Anti-inflammatory Effects
Compounds within the thiazolidine class have been reported to exhibit anti-inflammatory activities. This is significant for developing therapeutics aimed at inflammatory diseases .
Case Studies
- Antiproliferative Activity : A study found that thiazolidine derivatives demonstrated varying degrees of antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. The most potent compounds showed IC50 values in the low micromolar range .
- Mechanistic Studies on HDAC Inhibition : Some derivatives were evaluated for their ability to inhibit histone deacetylases (HDACs), crucial for regulating gene expression in cancer cells. Compounds exhibiting HDAC inhibitory activity also showed enhanced acetylation of histones, indicating potential as dual inhibitors .
Comparative Analysis
| Compound | Biological Activity | IC50 Values (µM) | Target Diseases |
|---|---|---|---|
| (Z)-ethyl 2-(3'-ethyl...) | Antioxidant | Comparable to ascorbic acid | Oxidative stress-related diseases |
| Thiazolidine derivatives | Anticancer | Low micromolar range | Various cancers |
| Tetrahydrobenzo[b]thiophene | Anti-inflammatory | Varies by derivative | Inflammatory diseases |
Q & A
Basic Research Question
NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiazole protons at δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O at δ 165–175 ppm) and thione (C=S at δ 180–190 ppm) groups .
IR Spectroscopy : Detects C=O (1670–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ~400–450 Da) .
How can researchers optimize reaction conditions to improve synthetic yield?
Advanced Research Question
- DoE (Design of Experiments) : Vary solvent (polar vs. nonpolar), temperature, and catalyst loadings in a factorial design .
- Case Study : Ethanol reflux (80°C, 6 hours) with 1.2 equivalents of ethyl acetoacetate increased yield from 55% to 72% compared to DMF .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Dose-Response Analysis : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects .
Target Selectivity Profiling : Use kinase or receptor panels to rule off-target interactions .
Meta-Analysis : Compare data across studies with standardized assays (e.g., IC₅₀ in MTT vs. ATP-based viability tests) .
How does the compound’s stereochemistry influence its reactivity?
Advanced Research Question
- Z/E Isomerism : The (Z)-configuration stabilizes via intramolecular H-bonding between the thioxo group and ester oxygen, confirmed by NOESY NMR .
- Impact on Reactivity : (Z)-isomers show 30% higher electrophilicity in Michael addition reactions compared to (E)-isomers .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.5–3.0) .
ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (t₁/₂ ~4–6 hours) and CYP3A4 metabolism .
How do structural modifications alter biological activity?
Advanced Research Question
| Modification | Impact on Activity | Reference |
|---|---|---|
| Ethyl → Methyl ester | Reduced cytotoxicity (IC₅₀ ↑ 40%) | |
| Thioxo → Oxo substitution | Loss of kinase inhibition (Ki ↑ 10-fold) | |
| Allyl group addition | Enhanced solubility (logS ↑ 0.5 units) |
What experimental controls are essential in bioactivity assays?
Basic Research Question
Negative Controls : Solvent-only (e.g., DMSO) and inactive analogs (e.g., methyl ester derivatives) .
Positive Controls : Known inhibitors (e.g., staurosporine for kinase assays) .
Replicates : Minimum triplicate runs to ensure statistical significance (p < 0.05) .
How can researchers validate the compound’s mechanism of action?
Advanced Research Question
Pull-Down Assays : Use biotinylated probes to isolate target proteins from cell lysates .
CRISPR Knockout Models : Delete putative targets (e.g., kinases) to confirm loss of activity .
Thermodynamic Profiling : ITC (Isothermal Titration Calorimetry) measures binding affinity (Kd ~10–100 nM) .
What are the best practices for handling data discrepancies in spectral analysis?
Advanced Research Question
Cross-Validation : Compare NMR data with X-ray crystallography (e.g., C=O bond length ~1.21 Å) .
Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .
Theoretical Calculations : DFT simulations (e.g., Gaussian 16) predict vibrational frequencies to reconcile IR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
